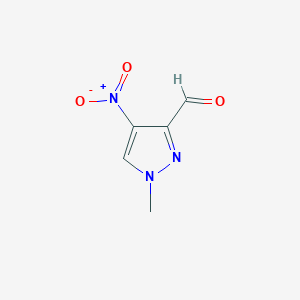

1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.1115 . It is also known by its CAS number 1287670-53-4 .

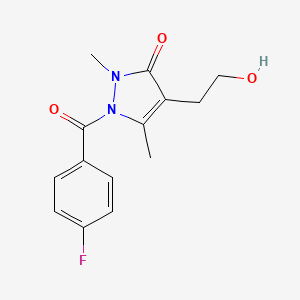

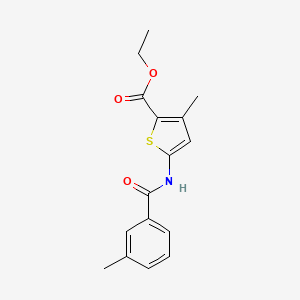

Molecular Structure Analysis

The molecular structure of “1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde” consists of a pyrazole ring with a nitro group at the 4-position, a methyl group at the 1-position, and a carbaldehyde group at the 3-position .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde is used in the synthesis of various chemical compounds. For instance, pyrazole-4-carbaldehyde oximes derived from similar structures have been synthesized and analyzed for their structural properties. Such compounds typically react with acetic anhydride to yield corresponding nitriles, a reaction typical for anti-isomers of aldoximes. Structural determination of these compounds has been achieved through X-ray analysis (Attaryan et al., 2012).

Photophysical and Nonlinear Optical Properties

In the realm of photophysics, pyrazole-based derivatives synthesized from compounds like 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde have been studied for their nonlinear optical properties. These derivatives, characterized by various spectroscopic methods, have shown significant first and second hyperpolarizability, indicating potential applications in nonlinear optics (Lanke & Sekar, 2016).

Antimicrobial and Antioxidant Activities

Research has also explored the antimicrobial and antioxidant properties of compounds synthesized from pyrazole carbaldehydes. For example, novel chalcones containing a pyrazole group were synthesized and showed promising antimicrobial properties against various bacterial and fungal strains. Additionally, some of these compounds exhibited moderate antioxidant activity (Prasath et al., 2015).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of pyrazole derivatives are also an area of interest. The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined using X-ray diffraction, revealing specific directional interactions between molecules (Xu & Shi, 2011).

Environmental Applications

In environmentally focused research, derivatives of pyrazole carbaldehydes have been synthesized using green chemistry methods. These compounds have been evaluated for their potential in clean and efficient synthesis, highlighting the environmental significance of such research (Rashdan et al., 2018).

Eigenschaften

IUPAC Name |

1-methyl-4-nitropyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDRJEUPCWOBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/no-structure.png)

![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)